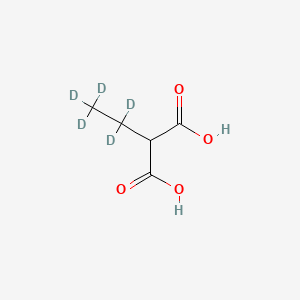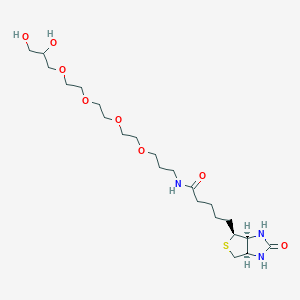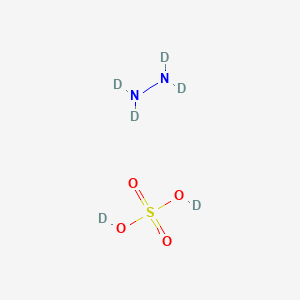
4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
“4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with a molecular weight of 255.74 . It is also known by its IUPAC name, "4-(p-tolyl)piperidine-4-carboxylic acid hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C13H17NO2.ClH/c1-10-2-4-11(5-3-10)13(12(15)16)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3,(H,15,16);1H" . This indicates that the compound has a piperidine ring with a carboxylic acid moiety and a methylphenyl group attached to it.Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.74 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Crystal and Molecular Structure
Research on the crystal and molecular structure of 4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride (4PCAH·Cl) has been conducted. This compound has been characterized using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis. The piperidine ring in this compound is protonated and adopts a chair conformation, with the COOH group in the equatorial position. This structural analysis is essential for understanding the compound's properties and potential applications in various scientific fields (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Anticancer Potential
A study focused on synthesizing new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluating them as anticancer agents. This research included the synthesis of compounds from 4-methylbenzenesulfonylchloride and ethyl 4-piperidinecarboxylate. The synthesized compounds showed potential as anticancer agents, although further studies, especially in vivo, are required to ascertain their therapeutic usefulness (Rehman et al., 2018).
Medicinal Chemistry Synthesis
Another application of this compound is in medicinal chemistry synthesis. It has been used in the synthesis of oxindole via palladium-catalyzed C-H functionalization. This methodology is significant in the field of medicinal chemistry, demonstrating the compound's utility in synthesizing complex molecules (Magano, Kiser, Shine, & Chen, 2014).
Synthesis of Complex Chemicals
Research on the synthesis of complex chemicals like (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride used piperidine-4-carboxylic acid as a starting material. The study provided insights into the processes of amidation, Friedel-crafts acylation, and hydration, contributing to chemical synthesis methodologies (Zheng Rui, 2010).
properties
IUPAC Name |
4-(4-methylphenyl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10-2-4-11(5-3-10)13(12(15)16)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIVCHJFNUNXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803596-15-7 | |
| Record name | 4-(4-methylphenyl)piperidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1433885.png)










![6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1433904.png)